Methyl 2-(bromomethyl)isonicotinate
Overview
Description
Methyl 2-(bromomethyl)isonicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06. The purity is usually 95%.
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Scientific Research Applications
Pest Management in Agriculture
Methyl 2-(bromomethyl)isonicotinate has been studied for its applications in pest management, particularly in controlling thrips, a type of insect pest. It functions as a non-pheromone semiochemical, showing effectiveness in luring and trapping various thrips species in both greenhouse and outdoor crop settings. This compound enhances monitoring and may be used in strategies like mass trapping and lure and kill methods (Teulon et al., 2017).
Analytical Chemistry and Structural Studies
In analytical chemistry, this compound has been a subject of interest. Studies have been conducted on its electrochemical reduction mechanisms, offering insights into its chemical behavior in various environments (Laviron et al., 1994). Structural studies using methods like gas phase electron diffraction and ab initio calculations have explored its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Kiyono et al., 1996).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of this compound and its derivatives. This includes studies on the synthesis process, crystal structure analysis, and evaluation for various applications, like antimicrobial activity (Viveka et al., 2013).
Biofumigation and Soilborne Pest Management
In the context of soilborne pest and disease management, particularly as an alternative to methyl bromide fumigation, this compound has been considered. Biofumigation techniques involving similar compounds are researched as potential methods for controlling soilborne pathogens and pests in agricultural settings (Matthiessen & Kirkegaard, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)isonicotinate is a chemical compound that has been studied for its potential applications in pest management . .
Mode of Action
It is known to influence the movement of thrips, a type of insect pest . .
Biochemical Pathways
The compound is known to influence the behavior of thrips
Result of Action
The primary known effect of this compound is its influence on the movement of thrips . This suggests that the compound may have potential applications in pest management.
Biochemical Analysis
Cellular Effects
Methyl 2-(bromomethyl)isonicotinate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by modulating transcription factors or other regulatory proteins. The impact on cellular metabolism is also noteworthy, as this compound can influence metabolic pathways by interacting with key enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing the compound to bind to nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes that facilitate the transfer of functional groups, leading to the formation of new metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLEXLYSKDDCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677789 | |
Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914639-05-7 | |
Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.